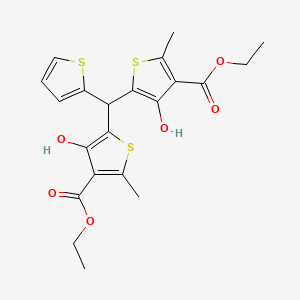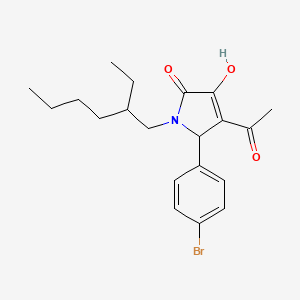![molecular formula C17H18O2S B11059519 1,2-Dimethyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059519.png)
1,2-Dimethyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, characterized by the presence of a sulfonyl group attached to a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE can be achieved through several synthetic routes. One common method involves the sulfonylation of 2-phenylpropene with a suitable sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product.
Industrial Production Methods
In an industrial setting, the production of 12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE may involve large-scale sulfonylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the sulfonyl group can yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed to achieve oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonylated products.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or sulfide derivatives.
Scientific Research Applications
12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE
- 1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE
Uniqueness
12-DIMETHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE is unique due to its specific substitution pattern and the presence of the sulfonyl group. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. The compound’s ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness.
Properties
Molecular Formula |
C17H18O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2-dimethyl-4-(2-phenylprop-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C17H18O2S/c1-13-9-10-17(11-14(13)2)20(18,19)12-15(3)16-7-5-4-6-8-16/h4-11H,3,12H2,1-2H3 |
InChI Key |
JXQUABSWIFEXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC(=C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11059441.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11059442.png)
![5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11059454.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11059463.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11059466.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11059467.png)
![1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11059471.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11059480.png)
![(1Z)-N'-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11059488.png)
![5-O-[(4-chlorophenyl)carbonyl]-3-C-ethynyl-1,2-O-(1-methylethylidene)pentofuranose](/img/structure/B11059498.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(pyrrolidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11059509.png)
![4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine](/img/structure/B11059516.png)

